Rasagiline Mesylate is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. [ [] ] This selectivity for MAO-B makes it a valuable therapeutic agent in the treatment of Parkinson's Disease, a neurodegenerative disorder characterized by dopamine deficiency. [ [] ] Rasagiline-13C3 Mesylate, its isotopically labelled counterpart, could potentially serve as a valuable tool in pharmacokinetic and metabolic studies due to the presence of three carbon-13 isotopes.
Rasagiline Mesylate, (R)-N-propargyl-1-aminoindan methanesulfonate, consists of an indan ring structure substituted with an amino group and a propargyl group. [ [] ] The methanesulfonate anion acts as the counterion. The structure of Rasagiline-13C3 Mesylate would be identical, with the distinction of three 13C isotopes replacing standard carbon atoms, likely within the propargyl group.
Rasagiline Mesylate is a white to off-white crystalline powder. It is freely soluble in water and methanol, indicating its hydrophilic nature. [ [] ] The exact physical and chemical properties of Rasagiline-13C3 Mesylate might exhibit minor variations due to the isotope effect, but these differences are likely to be negligible in most research applications.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0